molecular formula C6H11N3 B14907279 2-(3-Amino-3-methylazetidin-1-yl)acetonitrile

2-(3-Amino-3-methylazetidin-1-yl)acetonitrile

Cat. No.: B14907279
M. Wt: 125.17 g/mol
InChI Key: SPBFPZQOLJFPGD-UHFFFAOYSA-N
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Description

2-(3-Amino-3-methylazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H11N3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-3-methylazetidin-1-yl)acetonitrile typically involves the reaction of 3-amino-3-methylazetidine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-3-methylazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions typically involve the use of bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-(3-Amino-3-methylazetidin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-3-methylazetidin-1-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    Azetidine: The parent compound, a four-membered nitrogen-containing ring.

    3-Amino-3-methylazetidine: A precursor in the synthesis of 2-(3-Amino-3-methylazetidin-1-yl)acetonitrile.

    Azetidine-2-carboxylic acid: Another derivative of azetidine with different functional groups.

Uniqueness: this compound is unique due to the presence of both an amino group and a nitrile group on the azetidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(3-amino-3-methylazetidin-1-yl)acetonitrile

InChI

InChI=1S/C6H11N3/c1-6(8)4-9(5-6)3-2-7/h3-5,8H2,1H3

InChI Key

SPBFPZQOLJFPGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC#N)N

Origin of Product

United States

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